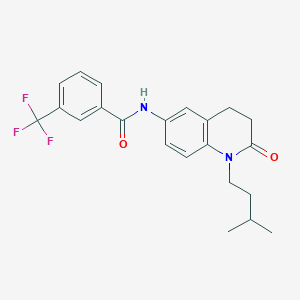

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multi-step processes, including reactions with methyl anthranilate and aryl compounds under specific conditions. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized in one step from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones, indicating a possible pathway for synthesizing complex structures like the one (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of atoms and bonds. For example, studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives provide insights into their conformational features, which are crucial for understanding the structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline derivatives can include cyclizations and couplings. For instance, palladium-catalyzed annulations with allenes produce tetrahydroisoquinoline skeletons, indicating potential reactions that could be applied to the synthesis and modification of the compound (Journal of the American Chemical Society, 2019).

Applications De Recherche Scientifique

Synthesis of Polycyclic Amides

A study by Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides. This process, which used Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst, could be relevant for creating polycyclic amides related to the target compound (Song et al., 2010).

Isoquinolinone Synthesis

Wu et al. (2016) reported a Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds, leading to efficient synthesis of isoquinolinones. This protocol's scalability and good functional group tolerance may offer insights into synthesizing derivatives of the compound (Wu et al., 2016).

Histone Deacetylase Inhibition

Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides, evaluating their HDAC inhibitory activity and cytotoxicity against cancer cell lines. The structural features contributing to inhibitory activity revealed in this study could be relevant for understanding the biological interactions of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Anh et al., 2021).

Isoquinoline Synthesis via Cobalt Catalysis

Kuai et al. (2017) utilized picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and functional group tolerance might provide a foundation for synthesizing related compounds (Kuai et al., 2017).

Propriétés

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O2/c1-14(2)10-11-27-19-8-7-18(13-15(19)6-9-20(27)28)26-21(29)16-4-3-5-17(12-16)22(23,24)25/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPCOCLSZMBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)